2,4-diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2,4-Diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a complex organic compound belonging to the class of chromeno[2,3-b]pyridines. This compound features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,4-diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile typically involves a multi-step process. One common synthetic route includes the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . This one-pot transformation yields the desired compound in good yield. Industrial production methods may involve similar steps but are optimized for larger scale production and efficiency.
Chemical Reactions Analysis
2,4-Diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.
Industry: It is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2,4-diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) expression in human corneal fibroblasts, indicating its potential anti-inflammatory effects . The compound’s effects are mediated through various signaling pathways, which are still being studied to fully understand its molecular targets and mechanisms.
Comparison with Similar Compounds
Compared to other similar compounds, 2,4-diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
- 2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- 2,4-Diamino-7-nitro-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- 2,4-Diamino-7-hydroxy-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
Molecular Formula |
C21H18N4O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2,4-diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H18N4O4/c1-27-11-4-6-15(28-2)13(8-11)17-12-5-3-10(26)7-16(12)29-21-18(17)19(23)14(9-22)20(24)25-21/h3-8,17,26H,1-2H3,(H4,23,24,25) |
InChI Key |
VCECBJIONXVWGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N |
Origin of Product |
United States |
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